

Redoxal Efficacy Validation in Antiviral Research

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Compound Focus: Redoxal

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The table below summarizes the key experimental findings for **Redoxal** from a study investigating its activity against HIV-1 [1].

Parameter	Experimental Findings for Redoxal
Primary Target	Dihydroorotate dehydrogenase (DHODH), an enzyme in the <i>de novo</i> pyrimidine biosynthesis pathway [1].
Antiviral Mechanism	Attenuates HIV-1 replication by stabilizing the host antiviral protein APOBEC3G (A3G), increasing its incorporation into virions. A3G-independent activity was also detected [1].
Experimental IC ₅₀	1.37 μM (against HIV-1 _{Ba-L} replication in peripheral blood mononuclear cells (PBMCs)) [1].
Experimental TC ₅₀	>100 μM (in PBMCs) [1].
Therapeutic Index (TI ₅₀)	>73 (calculated as TC ₅₀ /IC ₅₀) [1].

Parameter	Experimental Findings for Redoxal
Key Validation	Antiviral activity was diminished when cells were treated with uridine or orotate, intermediates in pyrimidine synthesis, confirming that the mechanism is linked to the inhibition of this pathway [1].

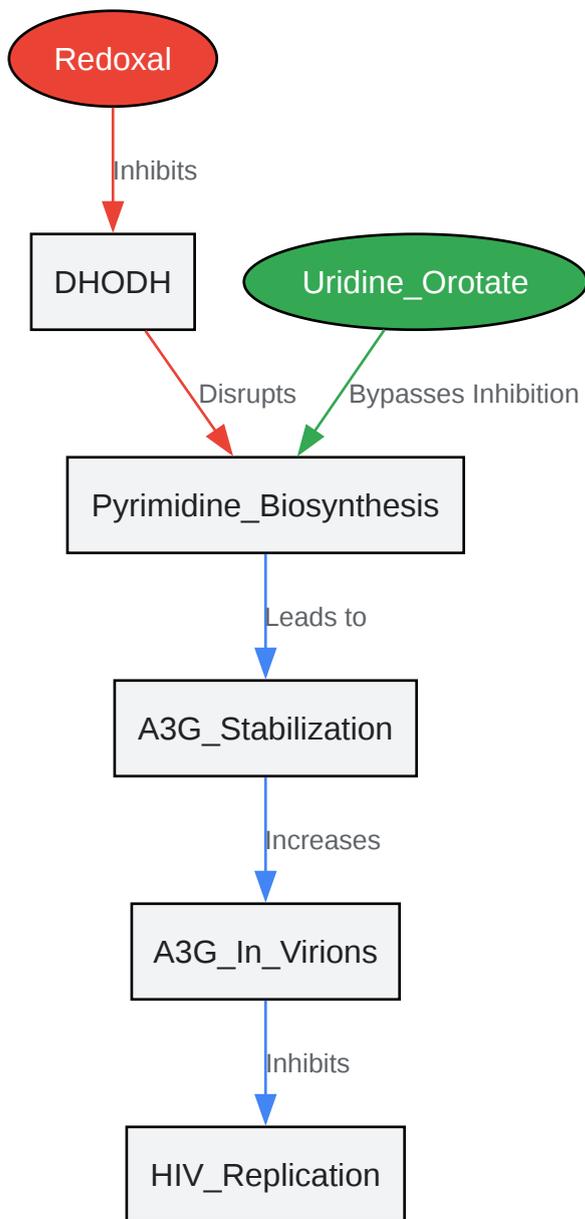
Detailed Experimental Protocols

The validation of **Redoxal**'s efficacy involved several critical experiments [1]:

- **High-Throughput Screening (HTS):** A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay was used to screen a library of 307,520 compounds for inhibitors of the HIV-1 Vif-A3G interaction. **Redoxal** was identified as a hit that disrupted this protein-peptide interaction.
- **Cell-Based Antiviral Assay:** The antiviral activity was confirmed in a cell-based system. **Peripheral blood mononuclear cells (PBMCs)** were infected with the HIV-1_{Ba-L} strain and treated with **Redoxal**. The inhibition of viral replication was measured, and the IC₅₀ was determined.
- **Cytotoxicity Assay:** The toxicity of **Redoxal** was evaluated in PBMCs to calculate the TC₅₀ (50% toxic concentration) and the therapeutic index.
- **Mechanism Confirmation Studies:** To verify that the antiviral effect was due to pyrimidine biosynthesis inhibition, researchers performed a **rescue experiment**. They supplemented the cell culture with **uridine or orotate**, which are metabolic intermediates downstream of DHODH. The fact that this supplementation reduced **Redoxal**'s antiviral effect strongly supported its proposed mechanism of action.

Redoxal's Signaling Pathway in HIV Inhibition

The following diagram illustrates the mechanism of action of **Redoxal** as identified in the study, showing how its inhibition of a host cell pathway leads to increased antiviral activity.



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Redoxal's proposed mechanism of action against HIV-1

Key Insights and Limitations

It is important to interpret these findings within their research context:

- **Promising Antiviral Candidate:** The data validates **Redoxal** as a promising anti-HIV-1 agent with a clear, host-targeted mechanism and a high therapeutic index in primary cell models [1].

- **Scope of Research:** The available validation data is exclusively for its antiviral application. I found no studies in the search results investigating or validating its efficacy against cancer cells.
- **Development Status:** The search results do not indicate that **Redoxal** has progressed to clinical trials. The findings are from preclinical *in vitro* studies.

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References

1. Redoxal, an Inhibitor of De Novo Pyrimidine Biosynthesis ... [pmc.ncbi.nlm.nih.gov]

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